molecular formula C14H16O B11900001 2-((1H-inden-3-yl)methyl)tetrahydrofuran CAS No. 671186-30-4

2-((1H-inden-3-yl)methyl)tetrahydrofuran

Cat. No.: B11900001
CAS No.: 671186-30-4
M. Wt: 200.28 g/mol
InChI Key: IVNQTZFQUVBVSQ-UHFFFAOYSA-N
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Description

2-((1H-inden-3-yl)methyl)tetrahydrofuran is an organic compound that features a tetrahydrofuran ring fused with an indene moiety. This compound is of interest due to its unique structural properties, which make it a valuable subject in various fields of scientific research, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((1H-inden-3-yl)methyl)tetrahydrofuran typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1H-indene-3-carbaldehyde with tetrahydrofuran in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, optimizing the production process.

Chemical Reactions Analysis

Types of Reactions: 2-((1H-inden-3-yl)methyl)tetrahydrofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the indene moiety, where halogenated derivatives can be synthesized using halogenating agents like bromine or chlorine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents such as bromine or chlorine in an organic solvent.

Major Products Formed:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Reduced derivatives with hydrogenated indene rings.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

2-((1H-inden-3-yl)methyl)tetrahydrofuran has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with unique properties, such as polymers and resins.

Mechanism of Action

The mechanism by which 2-((1H-inden-3-yl)methyl)tetrahydrofuran exerts its effects involves interactions with molecular targets such as enzymes and receptors. The indene moiety can engage in π-π interactions with aromatic residues in proteins, while the tetrahydrofuran ring can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    2-((1H-indol-3-yl)methyl)tetrahydrofuran: Similar structure but with an indole moiety instead of indene.

    2-((1H-inden-3-yl)methyl)tetrahydropyran: Similar structure but with a tetrahydropyran ring instead of tetrahydrofuran.

    2-((1H-inden-3-yl)methyl)oxirane: Similar structure but with an oxirane ring instead of tetrahydrofuran.

Uniqueness: 2-((1H-inden-3-yl)methyl)tetrahydrofuran is unique due to the combination of the indene moiety and the tetrahydrofuran ring, which imparts distinct chemical and biological properties

Properties

CAS No.

671186-30-4

Molecular Formula

C14H16O

Molecular Weight

200.28 g/mol

IUPAC Name

2-(3H-inden-1-ylmethyl)oxolane

InChI

InChI=1S/C14H16O/c1-2-6-14-11(4-1)7-8-12(14)10-13-5-3-9-15-13/h1-2,4,6,8,13H,3,5,7,9-10H2

InChI Key

IVNQTZFQUVBVSQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CC2=CCC3=CC=CC=C32

Origin of Product

United States

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